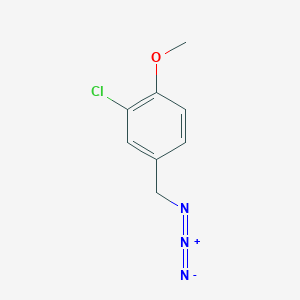
2-chloro-4-azidomethylanisole, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-azidomethylanisole is a chemical compound that belongs to the class of organic compounds known as anisoles. It is characterized by the presence of a chloro group, an azido group, and a methoxy group attached to a benzene ring. This compound is often used in scientific research due to its unique chemical properties and reactivity.
准备方法
The synthesis of 2-chloro-4-azidomethylanisole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the chlorination of 4-methoxytoluene to form 2-chloro-4-methoxytoluene, followed by the introduction of an azido group through a nucleophilic substitution reaction. The reaction conditions often involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
化学反应分析
2-chloro-4-azidomethylanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted products.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a formyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include polar aprotic solvents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-chloro-4-azidomethylanisole has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving azido groups.
Medicine: Research into potential pharmaceutical applications often involves this compound due to its ability to form bioactive molecules.
Industry: Although not widely used in industrial applications, it can serve as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which 2-chloro-4-azidomethylanisole exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of various substituted products. Additionally, the compound can interact with biological molecules, potentially forming covalent bonds with nucleophilic sites on proteins or nucleic acids.
相似化合物的比较
Similar compounds to 2-chloro-4-azidomethylanisole include:
4-chloro-2-isopropyl-5-methylanisole: This compound has a similar structure but with an isopropyl group instead of an azido group.
2-chloro-N-cyclopropyl-4-nitrobenzamide: This compound features a nitro group and a cyclopropyl group, offering different reactivity and applications.
2-chloro-4-fluoro-1-iodobenzene: This compound contains a fluoro and an iodo group, providing unique chemical properties compared to the azido group.
The uniqueness of 2-chloro-4-azidomethylanisole lies in its combination of chloro, azido, and methoxy groups, which confer distinct reactivity and potential for diverse applications in research.
属性
IUPAC Name |
4-(azidomethyl)-2-chloro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDJXQSEMBDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













